molecular formula C9H17ClN4O2 B1377821 2-amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide hydrochloride CAS No. 1435908-30-7

2-amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide hydrochloride

Cat. No. B1377821
M. Wt: 248.71 g/mol
InChI Key: QVEFCIUJAZYHEV-UHFFFAOYSA-N
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Description

2-amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide hydrochloride, commonly referred to as 2A-N-IPO, is a small molecule inhibitor of the enzyme phosphatidylinositol 3-kinase (PI3K). PI3K is a key signaling molecule involved in a variety of cellular processes, including cell growth, differentiation, and survival. 2A-N-IPO has been studied extensively in both in vitro and in vivo models, and has been found to be a potent inhibitor of PI3K.

Scientific Research Applications

Synthesis of Bi-Heterocyclic Compounds for Anti-Diabetic Applications

A study conducted by (Abbasi et al., 2020) synthesized a new series of S-substituted acetamide derivatives featuring 1,3,4-oxadiazol moieties. These compounds were evaluated for their potential as anti-diabetic agents via in vitro inhibition of the α-glucosidase enzyme. This research highlights the therapeutic potential of such structures in managing diabetes, indicating that similar compounds could also possess significant biological activities.

Development of Insensitive Energetic Materials

In research by (Yu et al., 2017), 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives were synthesized for application as insensitive energetic materials. This study showcases the structural versatility of oxadiazole derivatives and their potential in fields beyond medicinal chemistry, such as materials science, particularly in the development of safer and more stable energetic compounds.

Antibacterial and Antitumor Activities

Derivatives of 1,3,4-oxadiazole have been explored for their antibacterial and antitumor properties. For instance, (Khalid et al., 2016) synthesized N-substituted derivatives showcasing moderate to significant antibacterial activity. Similarly, (Xiong et al., 2009) focused on amino acid ester derivatives containing 5-fluorouracil, demonstrating potential antitumor effects. These studies underscore the broad pharmacological applications of compounds with 1,3,4-oxadiazole structures, suggesting that similar compounds might be valuable in developing new antibacterial and anticancer therapies.

properties

IUPAC Name

2-amino-N-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2.ClH/c1-6(2)9-12-8(15-13-9)3-4-11-7(14)5-10;/h6H,3-5,10H2,1-2H3,(H,11,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEFCIUJAZYHEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CCNC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide hydrochloride
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2-amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide hydrochloride
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2-amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide hydrochloride
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2-amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide hydrochloride
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2-amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide hydrochloride
Reactant of Route 6
2-amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide hydrochloride

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